

2-Chloro-4-fluoro-1H-benzo[d]imidazole CAS number lookup

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Compound of Interest

Compound Name: 2-Chloro-4-fluoro-1H-benzo[d]imidazole

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An In-depth Technical Guide to 2-Chloro-4-fluoro-1H-benzo[d]imidazole

This guide provides a comprehensive technical overview of **2-Chloro-4-fluoro-1H-benzo[d]imidazole**, a key heterocyclic intermediate in modern medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's properties, synthesis, and applications.

Core Compound Identification and Properties

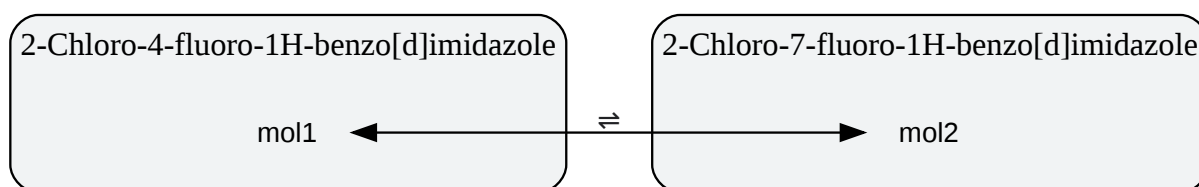
2-Chloro-4-fluoro-1H-benzo[d]imidazole is a substituted benzimidazole, a class of heterocyclic compounds recognized for its versatile role in pharmaceutical development. The strategic placement of chloro and fluoro substituents on the benzimidazole scaffold imparts unique chemical reactivity and physical properties, making it a valuable starting material for synthesizing complex molecular architectures.

Chemical Identity:

- Systematic Name: **2-Chloro-4-fluoro-1H-benzo[d]imidazole**
- CAS Number: 256519-11-6[1][2]
- Molecular Formula: C₇H₄ClFN₂[3]
- Synonyms: 2-Chloro-4-fluorobenzimidazole, 2-chloro-4-fluoro-1H-benzimidazole[3]

It is important to note that due to prototropic tautomerism inherent in N-unsubstituted benzimidazoles, **2-Chloro-4-fluoro-1H-benzo[d]imidazole** can exist in equilibrium with its 2-Chloro-7-fluoro-1H-benzo[d]imidazole tautomer. For clarity, this guide will refer to the compound by its registered CAS name.

Diagram 1: Tautomerism of **2-Chloro-4-fluoro-1H-benzo[d]imidazole**



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Caption: Prototropic tautomerism leading to positional isomers.

Physicochemical Data Summary:

Property	Value	Source
Molecular Weight	170.57 g/mol	[3]
Boiling Point	332.9 ± 34.0 °C (Predicted)	[3]
Appearance	Typically a solid powder (Varies by purity)	General Knowledge
Solubility	Generally insoluble in water; soluble in organic solvents like DMF, DMSO.	[4]

Synthesis and Mechanism

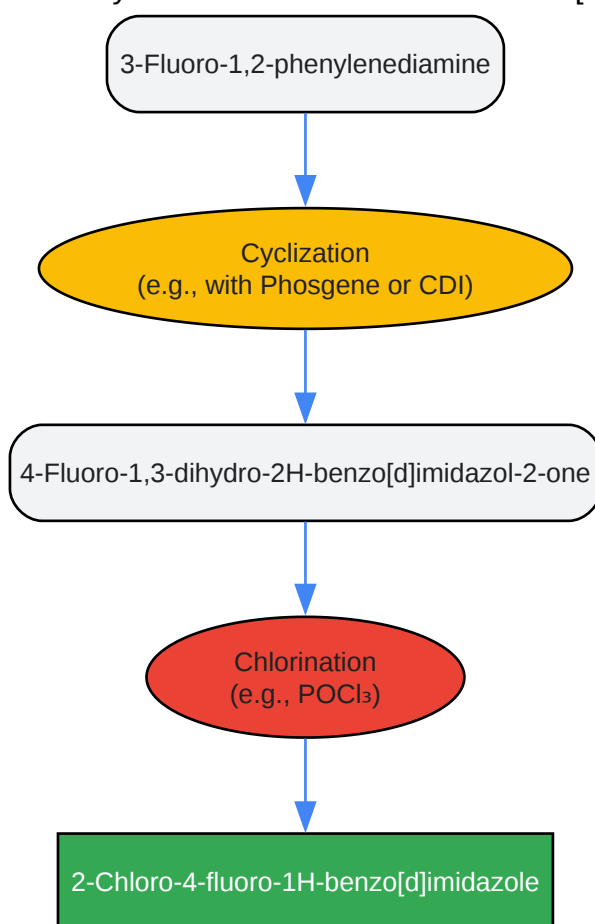
The synthesis of substituted benzimidazoles is a well-established field in heterocyclic chemistry. While multiple routes exist, a common and effective strategy involves the cyclization of an appropriate o-phenylenediamine precursor followed by chlorination.

Plausible Synthetic Pathway:

The synthesis of **2-Chloro-4-fluoro-1H-benzo[d]imidazole** typically begins with 3-fluoro-1,2-phenylenediamine. This precursor undergoes a cyclization reaction to form the benzimidazolone core, which is subsequently chlorinated at the 2-position.

Diagram 2: General Synthetic Workflow

Synthetic Pathway for 2-Chloro-4-fluoro-1H-benzo[d]imidazole



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Caption: Key steps in the synthesis of the target compound.

Experimental Protocol: Chlorination of Benzimidazolone

This protocol is adapted from established methods for the chlorination of benzimidazol-2-ones.

[5]

- **Reaction Setup:** In a three-necked flask equipped with a reflux condenser and a nitrogen inlet, suspend 4-fluoro-1,3-dihydro-2H-benzo[d]imidazol-2-one (1 equivalent) in phosphorus oxychloride (POCl_3 , 5-10 equivalents).
- **Reaction Conditions:** Heat the mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- **Work-up:** After completion, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice with vigorous stirring to quench the excess POCl_3 .
- **Neutralization & Isolation:** Neutralize the acidic solution by the slow addition of a base (e.g., aqueous sodium hydroxide or ammonium hydroxide) until the pH is approximately 7-8, keeping the temperature low. The crude product will precipitate out of the solution.
- **Purification:** Filter the solid precipitate, wash thoroughly with cold water, and dry under a vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Causality: The use of phosphorus oxychloride serves as both the chlorinating agent and the reaction solvent. The reaction proceeds via the formation of a reactive intermediate that is then attacked by the chloride ion. The quench with ice hydrolyzes the highly reactive POCl_3 , and neutralization is critical for precipitating the final product, which is typically a solid.

Chemical Reactivity and Applications in Drug Discovery

The utility of **2-Chloro-4-fluoro-1H-benzo[d]imidazole** in drug discovery stems from the reactivity of the chlorine atom at the 2-position. This position is electron-deficient and highly susceptible to nucleophilic substitution, allowing for the facile introduction of a wide array of functional groups.

Core Application: A Versatile Pharmaceutical Building Block

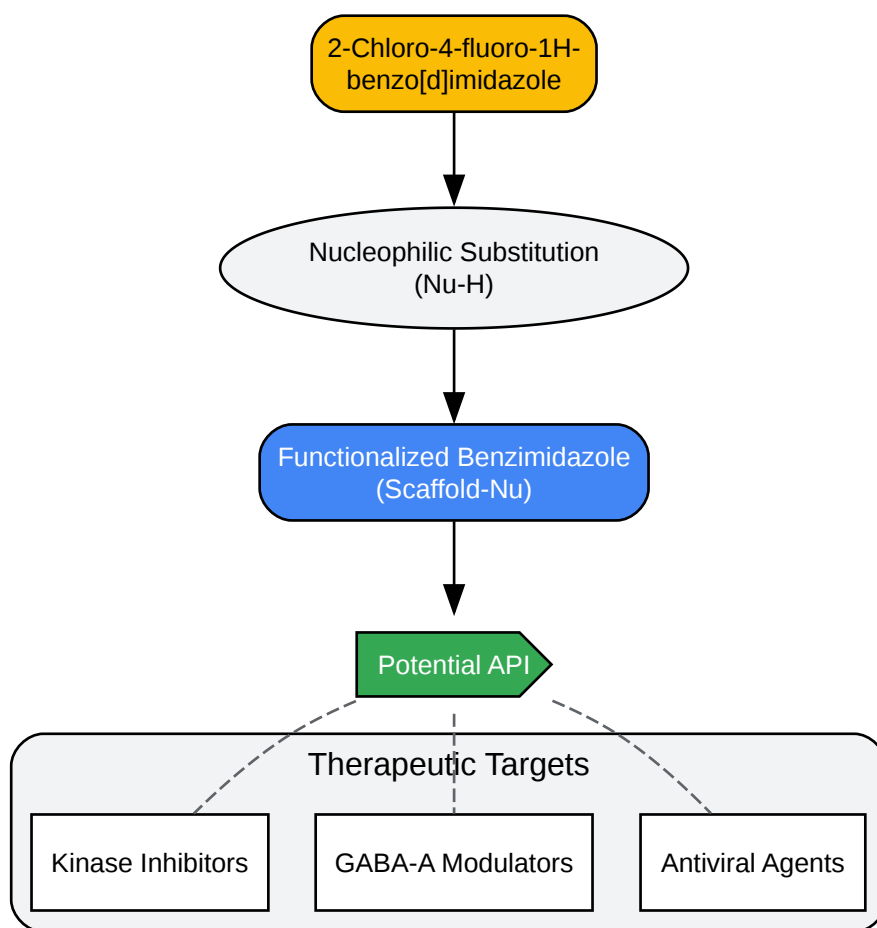
This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate. The benzimidazole scaffold is a "privileged structure" in medicinal

chemistry, appearing in numerous approved drugs. The fluoro-substituent can enhance metabolic stability and binding affinity.[\[6\]](#)[\[7\]](#)

Key Therapeutic Areas of Investigation:

- **Oncology:** Benzimidazole derivatives are widely investigated as anticancer agents, often targeting crucial enzymes like topoisomerase I or interfering with DNA minor groove binding. [\[8\]](#)[\[9\]](#)
- **Neuroscience:** Fluorinated benzimidazoles have been identified as promising positive allosteric modulators (PAMs) of the GABA-A receptor, a key target for treating anxiety, insomnia, and other neurological disorders.[\[6\]](#)[\[7\]](#)[\[10\]](#)
- **Infectious Diseases:** The benzimidazole core is present in various anthelmintic drugs. Derivatives are also being explored for their activity against bacteria, fungi, and viruses. The PqsR inhibitor 6f, designed for *Pseudomonas aeruginosa* infections, features a substituted benzimidazole core.[\[11\]](#)
- **Metabolic Diseases:** Certain 2-phenyl-1H-benzo[d]imidazole derivatives have been developed as inhibitors of 17 β -HSD10, an enzyme implicated in Alzheimer's disease.[\[12\]](#)

Diagram 3: Role as a Medicinal Chemistry Scaffold



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Caption: Derivatization pathway from scaffold to potential APIs.

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity and purity of **2-Chloro-4-fluoro-1H-benzo[d]imidazole** before its use in further synthetic steps. A combination of chromatographic and spectroscopic techniques is standard practice.^[13]

Standard Analytical Techniques:

Technique	Purpose	Expected Observations
HPLC	Purity assessment and quantification.	A major peak corresponding to the product with a specific retention time. Purity is calculated based on the area percentage of this peak.
LC-MS	Molecular weight confirmation.	The mass spectrum should show a molecular ion peak $[M+H]^+$ at m/z corresponding to the compound's molecular weight (approx. 171.0). The isotopic pattern for chlorine ($^{35}\text{Cl}/^{37}\text{Cl}$ in a ~3:1 ratio) should be visible.
^1H NMR	Structural confirmation.	A distinct set of peaks in the aromatic region corresponding to the protons on the benzene ring. The N-H proton will appear as a broad singlet.
^{19}F NMR	Confirmation of fluorine presence.	A singlet or doublet (depending on coupling to adjacent protons) confirming the presence and environment of the fluorine atom.

Protocol: Purity Assessment by HPLC

- System Preparation: Use a C18 reverse-phase column.
- Mobile Phase: A gradient of acetonitrile and water (often with 0.1% trifluoroacetic acid or formic acid to improve peak shape).
- Sample Preparation: Accurately weigh and dissolve a small amount of the compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).

- **Injection & Analysis:** Inject a small volume (e.g., 5-10 μL) and monitor the elution profile using a UV detector, typically at a wavelength between 254 nm and 280 nm.
- **Data Interpretation:** Integrate the peaks and calculate the area percentage of the main peak to determine the purity.

Safety and Handling

As a chlorinated heterocyclic compound and a reactive chemical intermediate, **2-Chloro-4-fluoro-1H-benzo[d]imidazole** requires careful handling. While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, general precautions for related benzimidazoles apply.[\[14\]](#)[\[15\]](#)[\[16\]](#)

- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[\[14\]](#) Work should be conducted in a well-ventilated area or a chemical fume hood.
- **First Aid Measures:**
 - **Skin Contact:** Immediately wash the affected area with plenty of soap and water.[\[14\]](#)
 - **Eye Contact:** Flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.[\[14\]](#)[\[15\]](#)
 - **Inhalation:** Move to fresh air. If breathing is difficult, administer oxygen.[\[15\]](#)
 - **Ingestion:** Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[\[15\]](#)
- **Storage:** Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.[\[4\]](#)
- **Disposal:** Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

Conclusion

2-Chloro-4-fluoro-1H-benzo[d]imidazole (CAS No. 256519-11-6) is a high-value chemical intermediate whose strategic design facilitates broad applications in drug discovery and development. Its well-defined reactivity, centered on the 2-chloro position, allows for extensive derivatization, while the fluorinated benzimidazole core provides a metabolically robust and biologically relevant scaffold. A thorough understanding of its synthesis, properties, and handling is crucial for any research program leveraging this versatile building block to develop next-generation therapeutics.

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